molecular formula C11H14BrN B2909890 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole CAS No. 1513657-72-1

4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole

Cat. No.: B2909890
CAS No.: 1513657-72-1
M. Wt: 240.144
InChI Key: NWHACQZKQYQJDL-UHFFFAOYSA-N
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Description

4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole is a brominated dihydroindole derivative characterized by a fused bicyclic structure. The compound features a bromine atom at position 4, three methyl groups (two at position 3 and one at position 7), and a partially saturated indole ring system.

Properties

IUPAC Name

4-bromo-3,3,7-trimethyl-1,2-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-7-4-5-8(12)9-10(7)13-6-11(9,2)3/h4-5,13H,6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHACQZKQYQJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Br)C(CN2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole typically involves the bromination of 3,3,7-trimethyl-2,3-dihydro-1H-indole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced indole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

The major products formed from these reactions include various substituted indoles, oxidized indole derivatives, and reduced indole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and methyl groups on the indole ring influence its reactivity and binding affinity to various biological targets. The compound may act by inhibiting or activating specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight Substituents Key Structural Differences Source
4-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole C₁₀H₁₂BrN 226.11 Br (C4), 2×CH₃ (C3) Lacks C7 methyl group
6-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole C₁₀H₁₂BrN 226.11 Br (C6), 2×CH₃ (C3) Bromine at C6 instead of C4
5-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole C₁₁H₁₄FN 195.24 F (C5), 3×CH₃ (C3, C7) Fluorine replaces bromine; similar methylation
6-Bromo-2-(trifluoromethyl)-2,3-dihydro-1H-indole C₉H₇BrF₃N 266.06 Br (C6), CF₃ (C2) Trifluoromethyl substitution at C2
4-Bromo-2-(3-chlorophenyl)-1H-indole C₁₄H₉BrClN 306.59 Br (C4), Cl-phenyl (C2) Fully aromatic indole; lacks dihydro structure
1-Acetyl-5-bromo-2,3-dihydro-1H-indole C₁₀H₁₀BrNO 256.10 Br (C5), acetyl (N1) Acetyl group at N1; bromine at C5

Physical and Spectroscopic Properties

  • NMR Shifts :

    • 5-Fluoro-3,3,7-trimethyl-2,3-dihydro-1H-indole (): Distinct fluorinated shifts (¹⁹F NMR: δ -114.65) and methyl group signals (¹H NMR: δ 1.20–1.40 ppm for CH₃ groups) highlight electronic effects of fluorine vs. bromine .
    • Triazole-linked indoles (–10): Ethyl-triazole substituents show characteristic ¹H NMR shifts (e.g., δ 4.51 ppm for -CH₂- adjacent to triazole) and upfield ¹³C signals (~50 ppm for aliphatic carbons), differing from methyl/bromo-substituted dihydroindoles .
  • Molecular Weight and Solubility: Bromine increases molecular weight (e.g., 226.11 vs. 195.24 for fluoro analog) and may reduce solubility in polar solvents compared to non-halogenated analogs.

Structural Similarity and Bioactivity Clustering

  • Tanimoto Similarity Analysis : Compounds with similarity scores >0.8 (e.g., 4-bromo-3,3-dimethyl-2,3-dihydro-1H-indole vs. 4-bromo-7-methyl-1H-indole, similarity = 0.92) share overlapping bioactivity profiles, such as protein target interactions or enzyme inhibition .
  • Bioactivity Correlations : Structural differences (e.g., bromine position, methyl group count) correlate with variations in cytotoxicity and target selectivity, as observed in NCI-60 screenings .

Biological Activity

4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole is a synthetic compound belonging to the indole family, characterized by a bromine atom at the 4th position and three methyl groups at the 3rd and 7th positions of the indole ring. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties.

The compound's unique structure imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and methyl groups influences its interaction with various biological targets. The following table summarizes key chemical properties:

PropertyValue
IUPAC Name4-bromo-3,3,7-trimethyl-1,2-dihydroindole
CAS Number1513657-72-1
Molecular FormulaC11H14BrN
Molecular Weight239.14 g/mol

The biological activity of 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole is primarily attributed to its ability to interact with specific molecular targets. The compound may act by:

  • Inhibiting Enzymes : It can inhibit enzymes involved in various metabolic pathways.
  • Modulating Receptors : The compound may bind to receptors, altering their activity and signaling pathways.
  • Inducing Apoptosis : Evidence suggests that it may promote programmed cell death in cancer cells.

Antimicrobial Activity

Research indicates that 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole exhibits antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The following table summarizes findings from different studies:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Activity : A comprehensive analysis published in MDPI highlighted the compound's broad-spectrum antimicrobial effects. It was effective against common pathogens associated with nosocomial infections .
  • Anticancer Research : Another study focused on the anticancer properties of indole derivatives, including 4-Bromo-3,3,7-trimethyl-2,3-dihydro-1H-indole. The research demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in drug development .

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